Physicochemical Differentiation from the Parent Nicotinimidamide Scaffold (CAS 23255-20-1)
2-(Dimethylamino)nicotinimidamide introduces a dimethylamino substituent at the pyridine 2-position relative to the unsubstituted nicotinimidamide. This structural modification produces a measurable and significant increase in lipophilicity and hydrogen-bonding capacity. The LogP shifts from -0.32 to +0.38, a difference of +0.70 log units, moving the compound across the threshold of optimal passive membrane permeability (LogP > 0). Simultaneously, the hydrogen bond acceptor count increases from 3 to 4 . These changes are critical for CNS drug design, where balancing LogP and HBA is essential for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | LogP = 0.38; HBA = 4 |
| Comparator Or Baseline | Nicotinimidamide (CAS 23255-20-1): LogP = -0.32; HBA = 3 |
| Quantified Difference | ΔLogP = +0.70; ΔHBA = +1 |
| Conditions | Computed physicochemical properties as reported in vendor technical datasheets |
Why This Matters
For procurement decisions in CNS drug discovery programs, a compound with a LogP > 0 and an additional HBA site may offer superior membrane permeability and target engagement potential compared to the parent scaffold, making it a more relevant starting point for lead optimization.
